molecular formula C16H9Cl2FN4 B2505905 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile CAS No. 915364-18-0

6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile

Cat. No.: B2505905
CAS No.: 915364-18-0
M. Wt: 347.17
InChI Key: MCEANZPRIXYDJY-UHFFFAOYSA-N
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Description

6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Mechanism of Action

Preparation Methods

The synthesis of 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. Quinoline derivatives, including 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile, exhibit a wide range of biological activities. They are known for their antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory properties . These compounds are extensively used in the development of new therapeutic agents and in the study of various biological processes.

Comparison with Similar Compounds

6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share a similar quinoline nucleus but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN4/c17-12-5-10(1-2-14(12)19)23-15-8(6-20)7-22-16-11(15)3-9(21)4-13(16)18/h1-5,7H,21H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEANZPRIXYDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)Cl)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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